Tyk2-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

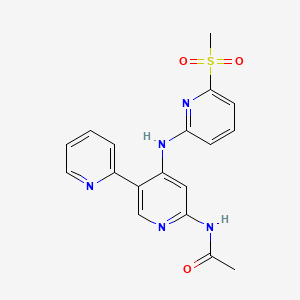

Molecular Formula |

C18H17N5O3S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[4-[(6-methylsulfonyl-2-pyridinyl)amino]-5-pyridin-2-yl-2-pyridinyl]acetamide |

InChI |

InChI=1S/C18H17N5O3S/c1-12(24)21-17-10-15(13(11-20-17)14-6-3-4-9-19-14)22-16-7-5-8-18(23-16)27(2,25)26/h3-11H,1-2H3,(H2,20,21,22,23,24) |

InChI Key |

SHFUHQSXZWFPTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C(=C1)NC2=NC(=CC=C2)S(=O)(=O)C)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric Mechanism of Tyk2-IN-11: A Technical Guide to its Action and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyk2-IN-11 is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its allosteric inhibition of the Tyk2 pseudokinase (JH2) domain. We present a compilation of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates and the workflows used to evaluate its function. This document is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Introduction to Tyk2 and its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a crucial component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in immunity and inflammation.[1] Tyk2 associates with the intracellular domains of cytokine receptors and, upon cytokine binding, becomes activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs then translocate to the nucleus to regulate the expression of target genes.

Tyk2 is particularly important for the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1] Dysregulation of these cytokine pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[2] Consequently, inhibiting Tyk2 has emerged as a promising therapeutic strategy for these conditions.

Structurally, Tyk2, like other JAKs, possesses a catalytic kinase domain (Janus Homology 1 or JH1) and a regulatory pseudokinase domain (Janus Homology 2 or JH2).[3] While the JH1 domain contains the ATP-binding site and is responsible for the kinase activity, the JH2 domain, which lacks catalytic activity, plays a critical role in regulating the function of the JH1 domain.[3]

Mechanism of Action of this compound: Allosteric Inhibition of the Pseudokinase Domain

This compound is a highly selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[4] Unlike traditional kinase inhibitors that compete with ATP in the highly conserved JH1 domain, this compound binds to the allosteric site within the JH2 domain.[1] This binding event locks the Tyk2 protein in an inactive, autoinhibited conformation, preventing the conformational changes necessary for the activation of the JH1 catalytic domain.[1] This allosteric mechanism of action is the basis for the high selectivity of this compound for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), as the JH2 domains are more structurally diverse than the highly homologous JH1 domains.[5]

The inhibition of Tyk2 by this compound effectively blocks the downstream signaling cascades initiated by IL-12, IL-23, and Type I IFNs. This leads to a reduction in the phosphorylation of STAT proteins and the subsequent expression of pro-inflammatory genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: Biochemical Potency of this compound

| Compound | Target Domain | Assay Type | IC50 (nM) | Reference |

| This compound | Tyk2-JH2 | Biochemical Assay | 0.016 | [4] |

| This compound | JAK1-JH2 | Biochemical Assay | 0.31 | [4] |

Table 2: Comparative Cellular Potency of Tyk2 Inhibitors

| Compound | Cell Line | Stimulus | Pathway Measured | IC50 (nM) | Reference |

| Deucravacitinib | Jurkat | - | Tyk2 degradation | >1000 | [3] |

| 15t (Tyk2 Degrader) | Jurkat | - | Tyk2 degradation | 0.42 | [3] |

| Deucravacitinib | PBMC | IL-12 | p-STAT4 | 7.4 | [3] |

| 15t (Tyk2 Degrader) | PBMC | IL-12 | p-STAT4 | 8.6 | [3] |

| Deucravacitinib | PBMC | IL-6 | p-STAT3 | 405 | [3] |

| 15t (Tyk2 Degrader) | PBMC | IL-6 | p-STAT3 | >10,000 | [3] |

Signaling Pathways and Experimental Workflows

Tyk2-Mediated Signaling Pathway

The following diagram illustrates the central role of Tyk2 in the signaling pathways of IL-12, IL-23, and Type I Interferons, and the point of intervention for this compound.

Experimental Workflow for Cellular Activity Assessment

The following diagram outlines a typical workflow for evaluating the cellular activity of a Tyk2 inhibitor like this compound.

Experimental Protocols

Biochemical Assay: HTRF®-Based Tyk2-JH2 Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the purified Tyk2-JH2 domain using a competitive Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Materials:

-

Recombinant human Tyk2-JH2 protein

-

Fluorescently labeled probe with affinity for Tyk2-JH2

-

HTRF® detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and an acceptor-labeled tag)

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

384-well low-volume white microplates

-

HTRF®-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the fluorescently labeled probe to all wells at a final concentration determined by prior optimization.

-

Add the recombinant Tyk2-JH2 protein to all wells at a final concentration determined by prior optimization.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Add the HTRF® detection reagents to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF®-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.

Cellular Assay: Inhibition of IFNα-induced STAT1 Phosphorylation in PBMCs

This protocol details a method to measure the inhibitory effect of this compound on Type I IFN signaling in primary human peripheral blood mononuclear cells (PBMCs) by flow cytometry.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound and other test compounds

-

Recombinant human IFNα

-

Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

-

Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-pSTAT1 (pY701)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well U-bottom plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulate the cells with IFNα at a final concentration of 10 ng/mL for 20 minutes at 37°C.

-

Fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a suitable permeabilization buffer (e.g., BD Perm/Wash™ Buffer) for 10 minutes.

-

Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD3, anti-CD4, anti-pSTAT1) for 30 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS and acquire data on a flow cytometer.

-

Gate on the CD3+CD4+ T cell population and measure the median fluorescence intensity (MFI) of the pSTAT1 signal.

-

Plot the pSTAT1 MFI against the compound concentration to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of selective Tyk2 inhibitors. Its allosteric mechanism of action, targeting the pseudokinase JH2 domain, confers a high degree of selectivity over other JAK family members, which is anticipated to translate into an improved safety profile in clinical applications. The experimental methodologies outlined in this guide provide a robust framework for the characterization of this compound and other novel Tyk2 inhibitors. Further investigation into the therapeutic potential of this compound in various immune-mediated diseases is warranted.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tyk2-IN-11: A Selective TYK2 Inhibitor for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] TYK2 is involved in the signal transduction of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][4] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for a range of autoimmune disorders. This technical guide focuses on Tyk2-IN-11, a potent and selective inhibitor of the TYK2 pseudokinase (JH2) domain, providing an in-depth overview of its biochemical and cellular activity, experimental protocols for its characterization, and its potential applications in autoimmune disease research.

Mechanism of Action

This compound is a selective, allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[3] Unlike orthosteric inhibitors that compete with ATP at the catalytic (JH1) domain, allosteric inhibitors like this compound bind to the regulatory JH2 domain, inducing a conformational change that locks the kinase in an inactive state.[5] This mechanism confers high selectivity for TYK2 over other highly homologous JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[5]

Data Presentation

Biochemical and Cellular Potency

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other relevant TYK2 and JAK inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 (JH2) | Reference |

| This compound | TYK2-JH2 | Biochemical | 0.016 | 19.4-fold | [3] |

| JAK1-JH2 | Biochemical | 0.31 | [3] | ||

| Deucravacitinib | TYK2-JH2 | Biochemical | - | >100-fold vs JAK1/3, >2000-fold vs JAK2 | [6] |

| JAK1/3 | Cellular | - | [6] | ||

| JAK2 | Cellular | - | [6] | ||

| Tofacitinib | JAK1/JAK3 | Kinase | - | - | [1] |

| Baricitinib | JAK1/JAK2 | Kinase | - | - | [7] |

Note: Comprehensive kinase selectivity panel data and detailed pharmacokinetic properties for this compound are not yet publicly available.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on TYK2-mediated signaling can be assessed through various in vitro and in vivo experimental workflows.

TYK2 Signaling Pathway

TYK2 plays a crucial role in the signaling cascades of several key cytokines. Upon ligand binding to their respective receptors, TYK2, in conjunction with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

TYK2 Signaling Cascade

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for characterizing the in vitro activity of a TYK2 inhibitor like this compound.

In Vitro Characterization Workflow

Experimental Protocols

TYK2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the TYK2 JH2 domain.

Materials:

-

Purified recombinant human TYK2 JH2 domain

-

Fluorescently labeled JH2 probe (e.g., JH2 Probe 1 from BPS Bioscience)

-

JH2 Binding Buffer

-

This compound and other test compounds

-

384-well black microplates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare serial dilutions of this compound and control compounds in 10% DMSO.

-

In a 384-well plate, add JH2 Binding Buffer to "Blank" and "Reference" wells.

-

Add diluted TYK2 JH2 protein to "Positive Control" and "Test Inhibitor" wells.

-

Add the test compounds or DMSO vehicle to the appropriate wells.

-

Add the fluorescent JH2 probe to all wells except the "Blank" wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.[8]

IL-12-induced STAT4 Phosphorylation Assay (Flow Cytometry)

This cellular assay assesses the ability of an inhibitor to block IL-12-mediated STAT4 phosphorylation in primary human T-cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Recombinant human IL-12

-

This compound

-

Phycoerythrin (PE)-conjugated anti-phospho-STAT4 (pY693) antibody

-

Fluorochrome-conjugated antibodies for T-cell surface markers (e.g., CD3, CD4)

-

Fixation and permeabilization buffers

-

Flow cytometer

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Pre-incubate PBMCs with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with recombinant human IL-12 for 15-30 minutes at 37°C.

-

Fix the cells immediately with a fixation buffer.

-

Permeabilize the cells with a permeabilization buffer.

-

Stain the cells with the anti-phospho-STAT4 antibody and T-cell surface marker antibodies.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of phospho-STAT4 positive T-cells and the median fluorescence intensity to determine the IC50 of the inhibitor.[9]

IFN-α-induced STAT1 Phosphorylation Assay (Western Blot)

This assay determines the effect of an inhibitor on IFN-α-induced STAT1 phosphorylation in a suitable cell line (e.g., HeLa or Jurkat cells).

Materials:

-

HeLa or Jurkat cells

-

Recombinant human IFN-α

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate cells with IFN-α for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Quantify band intensities to determine the inhibition of STAT1 phosphorylation.[6]

In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Experimental Design:

-

Animals: DBA/1 mice (male, 8-10 weeks old).

-

Induction of Arthritis:

-

Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

-

Day 21: Administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.

-

-

Assessments:

-

Monitor mice regularly for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) and assign a clinical score.

-

Measure paw thickness using a digital caliper.

-

At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.[10][11]

-

In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.

Experimental Design:

-

Animals: C57BL/6 mice (female, 8-12 weeks old).

-

Induction of EAE:

-

Day 0: Immunize mice with an emulsion of MOG35-55 peptide and CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2.

-

-

Treatment:

-

Initiate oral treatment with this compound or vehicle daily, either prophylactically (from day 0) or therapeutically (upon onset of clinical signs).

-

-

Assessments:

-

Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record clinical scores.

-

At the peak of the disease or at the study endpoint, perfuse the mice and collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.

-

Isolate mononuclear cells from the CNS and analyze by flow cytometry to characterize the infiltrating immune cell populations.[8][9]

-

Conclusion

This compound is a highly potent and selective allosteric inhibitor of the TYK2 pseudokinase domain. Its distinct mechanism of action offers a promising avenue for the development of targeted therapies for autoimmune diseases with an improved safety profile compared to less selective JAK inhibitors. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other selective TYK2 inhibitors in the context of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy in a broader range of preclinical disease models.

References

- 1. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. TYK2 — 3decision [3decision.discngine.com]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tyk2 deficiency protects joints against destruction in anti-type II collagen antibody-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The role of Tyk2-IN-11 in inhibiting the IL-23/IL-17 pathway.

An In-Depth Technical Guide on the Role of Tyk2-IN-11 in Inhibiting the IL-23/IL-17 Pathway

Introduction

The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical pathway in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] IL-23, a heterodimeric cytokine, plays a pivotal role in the maintenance and expansion of T helper 17 (Th17) cells, which are the primary producers of the pro-inflammatory cytokine IL-17.[3][4] The intracellular signaling cascade initiated by IL-23 is dependent on the Janus kinase (JAK) family of enzymes, specifically Tyrosine Kinase 2 (Tyk2) and JAK2.[3][5]

Tyk2, an intracellular non-receptor tyrosine kinase, is a key transducer of signals for several cytokines crucial for immune regulation, including IL-23, IL-12, and Type I interferons.[6][7] Its central role in mediating these pro-inflammatory pathways has made it a compelling therapeutic target.[6] Selective inhibition of Tyk2 offers a promising strategy to modulate the IL-23/IL-17 axis while potentially minimizing off-target effects associated with broader JAK inhibition.[2][6]

This compound is a selective inhibitor of Tyk2 that has demonstrated high potency.[8] This technical guide will provide a detailed overview of the IL-23/IL-17 pathway, the mechanism of action of this compound, its inhibitory effects on the pathway, and the experimental protocols used to characterize its activity.

The IL-23/IL-17 Signaling Pathway

The IL-23/IL-17 signaling pathway is a complex cascade that ultimately leads to the production of pro-inflammatory mediators. The process begins with the binding of IL-23 to its cell surface receptor and culminates in the transcription of target genes.

1. IL-23 Receptor Activation and JAK-STAT Signaling:

-

IL-23, a cytokine composed of p19 and p40 subunits, is primarily secreted by activated dendritic cells and macrophages.[3][9]

-

It binds to a heterodimeric receptor complex consisting of the IL-23 receptor (IL-23R) and the IL-12 receptor beta 1 (IL-12Rβ1) subunit.[3][10]

-

This binding event induces a conformational change in the receptor complex, bringing the intracellular domains into close proximity.

-

The receptor-associated Janus kinases, Tyk2 (associated with IL-12Rβ1) and JAK2 (associated with IL-23R), are then activated through trans-phosphorylation.[5][11]

-

The activated Tyk2 and JAK2 kinases phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5]

-

STAT3 is the primary STAT protein recruited and phosphorylated in the IL-23 pathway, although STAT4 can also be activated.[3][11]

-

Upon phosphorylation, STAT3 molecules dimerize and translocate into the nucleus.[3][5]

2. Gene Transcription and IL-17 Production:

-

Inside the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes.

-

This leads to the transcription of several key genes, including RORγt (retinoic acid receptor-related orphan receptor-gamma t), which is the master transcriptional regulator for Th17 cell differentiation.[9]

-

STAT3 activation also directly promotes the transcription of IL-17A and IL-17F.[12]

-

The newly synthesized IL-17 is then secreted from the Th17 cell.

3. Downstream Effects of IL-17:

-

IL-17A and IL-17F can form homodimers or heterodimers and bind to their receptor complex (IL-17RA/IL-17RC) on various target cells, such as epithelial cells, fibroblasts, and keratinocytes.[12][13][14]

-

This binding recruits the adaptor protein Act1, which possesses E3 ubiquitin ligase activity.[13][14]

-

Act1 activates downstream signaling pathways, including NF-κB and MAPK pathways, through the ubiquitination of TRAF6.[13][14][15]

-

Activation of these pathways results in the production of a wide range of pro-inflammatory molecules, including other cytokines (e.g., TNF-α, IL-6), chemokines that recruit neutrophils and other immune cells, and antimicrobial peptides.[12][13] This creates a positive feedback loop that sustains the inflammatory response.[1][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

- 3. Interleukin 23 - Wikipedia [en.wikipedia.org]

- 4. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Interleukin 17 - Wikipedia [en.wikipedia.org]

- 13. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 14. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Tyk2-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of Tyk2-IN-11, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.

Introduction to Tyk2 and its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1] Tyk2 is particularly associated with the signaling of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β).[3][4] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions.

Structurally, Tyk2, like other JAK family members, possesses a catalytically active kinase domain (Janus Homology 1 or JH1) and a regulatory pseudokinase domain (Janus Homology 2 or JH2).[3] While the JH1 domain contains the ATP-binding site and is responsible for phosphotransferase activity, the JH2 domain, although lacking catalytic function, plays a critical allosteric role in regulating the activity of the JH1 domain.[3] The high degree of homology in the ATP-binding sites of the JH1 domains across the JAK family has made the development of selective inhibitors challenging.[2] Targeting the more structurally diverse JH2 domain offers a promising alternative approach to achieve greater selectivity and potentially a better safety profile.[2]

This compound: A Selective Pseudokinase Domain Inhibitor

This compound, also referred to as compound 5B, is a potent and selective inhibitor that targets the JH2 pseudokinase domain of Tyk2.[5] By binding to this allosteric site, this compound modulates the kinase's activity, thereby interfering with the downstream signaling cascades initiated by pro-inflammatory cytokines.

Chemical Structure and Properties

The chemical structure of this compound is provided below, along with its key identifiers.

-

IUPAC Name: N-(5-(pyridin-2-yl)-6-((2-(N-methylmethylsulfonamido)phenyl)amino)pyridin-3-yl)acetamide

-

CAS Number: 2757009-40-6

-

Molecular Formula: C₁₈H₁₇N₅O₃S

-

Molecular Weight: 383.42 g/mol

-

SMILES: O=C(C)NC1=CC(NC2=CC=CC(S(=O)(C)=O)=N2)=C(C3=NC=CC=C3)C=N1[6]

Quantitative Biological Data

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data.

| Target Domain | Inhibitor | IC₅₀ (nM) | Assay Type | Reference |

| Tyk2-JH2 | This compound | 0.016 | Biochemical | [5] |

| Jak1-JH2 | This compound | 0.31 | Biochemical | [5] |

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary and contained within patent WO2021259208A1, a general synthetic approach for related pyrazolopyrimidine-based kinase inhibitors can be outlined based on established medicinal chemistry literature.[7][8] The synthesis would likely involve a multi-step sequence culminating in the coupling of key heterocyclic intermediates.

A plausible, though generalized, synthetic route could involve:

-

Synthesis of the Pyrazolopyrimidine Core: This would likely begin with the construction of a substituted pyrazole ring, followed by cyclization with a suitable three-carbon synthon to form the pyrazolo[1,5-a]pyrimidine scaffold.[7]

-

Functionalization of the Core: Subsequent steps would involve the introduction of the necessary functional groups at specific positions of the pyrazolopyrimidine core through reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formation.

-

Final Assembly: The final step would likely be the coupling of the functionalized pyrazolopyrimidine core with the substituted aniline side chain to yield this compound.

It is important to note that this represents a generalized strategy, and the actual synthesis may involve different reagents, reaction conditions, and protecting group strategies as detailed in the specific patent literature.

Experimental Protocols

The characterization of this compound and similar selective pseudokinase inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay is designed to measure the binding affinity of an inhibitor to the Tyk2 JH2 pseudokinase domain.

-

Principle: The assay is based on the displacement of a fluorescently labeled probe from the JH2 domain by a competitive inhibitor. The change in fluorescence polarization (FP) is measured, which is proportional to the amount of displaced probe.

-

Materials:

-

Recombinant human Tyk2 JH2 protein

-

Fluorescently labeled probe specific for the Tyk2 JH2 domain

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound and other test compounds

-

384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of the fluorescently labeled probe to all wells of the microplate.

-

Add the diluted this compound or control compounds to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the recombinant Tyk2 JH2 protein to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for STAT Phosphorylation

This assay assesses the ability of an inhibitor to block Tyk2-mediated signaling in a cellular context.

-

Principle: Tyk2 activation by cytokines leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

-

Materials:

-

Human cell line expressing the relevant cytokine receptors and Tyk2 (e.g., NK-92 cells for IL-12 signaling)

-

Cell culture medium and supplements

-

Cytokine (e.g., recombinant human IL-12)

-

This compound and other test compounds

-

Lysis buffer

-

Antibodies specific for total STAT and phosphorylated STAT (e.g., anti-pSTAT4)

-

Detection reagents (e.g., HTRF, ELISA, or Western blotting reagents)

-

Microplates or other appropriate vessels for cell culture and analysis

-

-

Procedure:

-

Seed the cells in microplates and culture until they reach the desired confluence.

-

Pre-incubate the cells with serial dilutions of this compound or control compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a specific cytokine (e.g., IL-12) at a predetermined concentration and for a defined period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Lyse the cells to release the intracellular proteins.

-

Quantify the levels of total and phosphorylated STAT proteins using a suitable detection method (e.g., HTRF, ELISA, or Western blotting).

-

The IC₅₀ value is calculated by normalizing the phosphorylated STAT signal to the total STAT signal and plotting the percentage of inhibition against the inhibitor concentration.

-

Mandatory Visualizations

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in the signaling pathways of IL-12, IL-23, and Type I Interferons.

Caption: Tyk2 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Tyk2 Inhibitor Discovery

This diagram outlines a typical workflow for the discovery and characterization of a selective Tyk2 pseudokinase inhibitor like this compound.

Caption: A streamlined workflow for the discovery of selective Tyk2 inhibitors.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyk2-IN-11: A Deep Dive into its Binding Affinity for the TYK2 Pseudokinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the binding affinity of Tyk2-IN-11, a selective inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2). Understanding this interaction is pivotal for the development of next-generation therapies for autoimmune and inflammatory diseases. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways modulated by this interaction.

Core Data Summary: Binding Affinity of this compound

This compound demonstrates high-potency and selective binding to the pseudokinase domain of TYK2. The following table summarizes the key quantitative data regarding its binding affinity.

| Compound | Target Domain | Assay Type | IC50 (nM) | Selectivity vs. JAK1-JH2 |

| This compound | TYK2-JH2 | Biochemical Assay | 0.016 | ~19-fold |

| This compound | JAK1-JH2 | Biochemical Assay | 0.31 | - |

Table 1: Binding Affinity of this compound. The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound against the TYK2 pseudokinase domain (JH2) and its selectivity over the corresponding domain in JAK1.

Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. Structurally, TYK2 comprises a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH1 domain is responsible for the kinase activity, the JH2 domain, despite lacking significant catalytic function, plays a critical autoinhibitory role. It modulates the conformation of the JH1 domain, thereby regulating its activity.

This compound functions as an allosteric inhibitor by binding to the ATP-binding site of the JH2 pseudokinase domain. This binding event stabilizes the JH2 domain in an inhibitory conformation, which in turn locks the catalytic JH1 domain in an inactive state. This mechanism prevents the downstream signaling cascades initiated by various cytokines, such as interleukins (IL) and interferons (IFN). This allosteric approach allows for high selectivity for TYK2 over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved JH1 domains.

Signaling Pathways Modulated by this compound

By inhibiting TYK2, this compound effectively blocks the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases. The following diagrams illustrate the canonical signaling pathways for IL-23 and Type I Interferons and the point of inhibition by this compound.

Experimental Protocols

The determination of this compound's binding affinity for the TYK2 pseudokinase domain is typically achieved through robust biochemical assays. While the precise, proprietary protocols for this compound are not publicly detailed, a generalized experimental workflow based on established methods for assessing TYK2 JH2 domain inhibitors, such as a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, is provided below.

Generalized Protocol: Competitive TR-FRET Binding Assay for TYK2-JH2 Inhibitors

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the TYK2 JH2 domain.

Principle: This assay measures the displacement of a fluorescently labeled probe from the ATP-binding site of the TYK2 JH2 domain by a competitive inhibitor. The binding of the probe to a tagged TYK2 JH2 protein brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the probe, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human TYK2 JH2 protein (e.g., His-tagged)

-

Fluorescently labeled probe (tracer) with high affinity for the TYK2 JH2 ATP-binding site

-

Europium (Eu3+)-labeled anti-tag antibody (e.g., anti-His) (Donor)

-

Acceptor-labeled streptavidin (if the probe is biotinylated) or an acceptor-labeled probe

-

Test compound (this compound) serially diluted

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume microplates

-

TR-FRET-compatible microplate reader

Workflow:

Data Analysis:

-

The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).

-

The percentage of inhibition is calculated for each concentration of this compound relative to high (no inhibitor) and low (no TYK2-JH2) controls.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

This in-depth guide provides a foundational understanding of this compound's interaction with the TYK2 pseudokinase domain. The high-affinity binding, coupled with a selective allosteric mechanism of action, underscores the therapeutic potential of targeting the JH2 domain for the treatment of a spectrum of immune-mediated diseases. Further research and clinical development will continue to elucidate the full potential of this promising therapeutic strategy.

Foundational Research on Tyk2-IN-11: A Selective Inhibitor for Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tyk2-IN-11, a selective inhibitor of Tyrosine Kinase 2 (Tyk2), for the potential treatment of inflammatory and autoimmune diseases. This document details the mechanism of action, quantitative biochemical and cellular activity, and methodologies of key experiments, offering a comprehensive resource for researchers in immunology and drug development.

Introduction to Tyk2 in Inflammatory Signaling

Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1][2] Tyk2 is essential for the signal transduction of interleukins IL-12 and IL-23, as well as Type I interferons (IFNs).[1][3] These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are critical drivers of inflammation in conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][3]

Unlike other members of the JAK family (JAK1, JAK2, and JAK3) which are involved in a broader range of physiological processes, including hematopoiesis, selective inhibition of Tyk2 presents a promising therapeutic strategy with the potential for a more favorable safety profile.[2][4] this compound is a selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2, offering a distinct mechanism from ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain. This allosteric inhibition is designed to achieve greater selectivity over other JAK family members.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Target | Biochemical Assay | IC50 (nM) | Reference |

| This compound | Tyk2 JH2 | TR-FRET Binding Assay | 0.016 | [5] |

| This compound | JAK1 JH2 | TR-FRET Binding Assay | 0.31 | [5] |

| This compound | JAK2 JH2 | TR-FRET Binding Assay | >1000 | Patent WO2021259208A1 |

| This compound | JAK3 JH2 | TR-FRET Binding Assay | >1000 | Patent WO2021259208A1 |

Table 1: Biochemical Activity and Selectivity of this compound.

| Assay | Stimulus | Endpoint | System | IC50 (nM) | Reference |

| IL-23-induced pSTAT3 | IL-23 | pSTAT3 Phosphorylation | Human Whole Blood | 1.8 | Patent WO2021259208A1 |

| IL-12-induced pSTAT4 | IL-12 | pSTAT4 Phosphorylation | Human Whole Blood | 2.5 | Patent WO2021259208A1 |

| IFNα-induced pSTAT1 | IFNα | pSTAT1 Phosphorylation | Human PBMC | 4.2 | Patent WO2021259208A1 |

| IL-6-induced pSTAT3 (JAK1/2) | IL-6 | pSTAT3 Phosphorylation | Human Whole Blood | >10000 | Patent WO2021259208A1 |

| GM-CSF-induced pSTAT5 (JAK2) | GM-CSF | pSTAT5 Phosphorylation | Human Whole Blood | >10000 | Patent WO2021259208A1 |

Table 2: Cellular Activity and Selectivity of this compound.

Signaling Pathways and Mechanism of Action

This compound selectively binds to the pseudokinase (JH2) domain of Tyk2, allosterically inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the pro-inflammatory signaling cascades initiated by IL-12, IL-23, and Type I IFNs.

Tyk2-mediated signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (TR-FRET)

This assay measures the binding affinity of this compound to the purified JH2 domain of Tyk2 and other JAK family members.

Workflow for the TR-FRET biochemical binding assay.

Methodology:

-

Compound Plating: Serially diluted this compound in DMSO is dispensed into a 384-well assay plate.

-

Reagent Addition: A mixture of biotinylated JAK-JH2 protein and a fluorescently-labeled tracer ligand is added to the wells.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: A europium-labeled anti-biotin antibody is added, and the TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the amount of this compound bound to the JH2 domain.

-

Data Analysis: The raw data is normalized and fitted to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

This assay quantifies the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, such as human whole blood or peripheral blood mononuclear cells (PBMCs).

Workflow for the cellular phospho-STAT flow cytometry assay.

Methodology:

-

Cell Preparation: Fresh human whole blood is collected, or PBMCs are isolated via density gradient centrifugation.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a specified time.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-23 to assess pSTAT3) for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Lysis: The reaction is stopped by fixing the cells with a formaldehyde-based buffer, followed by lysis of red blood cells.

-

Permeabilization and Staining: Cells are permeabilized with a methanol-based buffer to allow intracellular staining with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein.

-

Flow Cytometry: The level of pSTAT is quantified by measuring the median fluorescence intensity on a flow cytometer.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of pSTAT signal against the concentration of this compound.

In Vivo Murine Model of Psoriasis (Imiquimod-Induced)

This model is used to assess the in vivo efficacy of this compound in a psoriasis-like inflammatory skin condition.

Methodology:

-

Acclimatization: BALB/c or C57BL/6 mice are acclimatized for at least one week before the start of the experiment.

-

Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.[6]

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or intraperitoneally (i.p.) daily, starting from the first day of IMQ application.

-

Efficacy Readouts:

-

Clinical Scoring: Skin inflammation is scored daily based on erythema (redness), scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI).[6]

-

Histology: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Biomarker Analysis: Skin or spleen samples can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or gene expression by qPCR.

-

Conclusion

This compound is a potent and highly selective allosteric inhibitor of Tyk2. The foundational research demonstrates its ability to effectively block the signaling of key pro-inflammatory cytokines IL-12, IL-23, and Type I IFNs in relevant cellular systems. Its selectivity for Tyk2 over other JAK family members suggests a potential for a differentiated safety profile. The presented data and experimental protocols provide a solid basis for further preclinical and clinical development of this compound as a targeted therapy for a range of inflammatory and autoimmune diseases.

References

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing the Cellular Target Engagement of Tyk2-IN-11

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies used to explore and quantify the target engagement of Tyk2-IN-11, a selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), within cellular models. It details the underlying signaling pathways, experimental protocols, and data interpretation strategies crucial for preclinical drug development.

Introduction to Tyk2 and this compound

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2] It plays a pivotal role in mediating signal transduction for a specific set of cytokines, including Type I interferons (IFN-α/β), interleukin (IL)-12, IL-23, and IL-10.[3][4][5][6] These signaling pathways are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[2][7]

This compound is a potent and selective inhibitor of Tyk2. Unlike traditional ATP-competitive inhibitors that target the highly conserved kinase domain (JH1), this compound functions as an allosteric inhibitor by binding to the regulatory pseudokinase domain (JH2).[8][9] This specific mechanism of action allows for high selectivity over other JAK family members, potentially leading to a more favorable safety profile by avoiding off-target effects.[9][10]

Mechanism of Action: Allosteric Inhibition

The Tyk2 protein consists of several domains, including the catalytically active kinase domain (JH1) and the regulatory pseudokinase domain (JH2).[9][11] In its inactive state, the JH2 domain imposes an inhibitory constraint on the JH1 domain. The binding of this compound to the JH2 domain stabilizes this auto-inhibited conformation, effectively locking the enzyme and preventing the conformational changes required for its activation and subsequent signal transduction.[1][9] This allosteric inhibition strategy provides a distinct advantage over orthosteric inhibitors that compete with ATP in the highly conserved active site.[9][10]

Quantitative Data Summary

The potency and selectivity of this compound are determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's effectiveness.

Table 1: Biochemical Potency of this compound

| Target Domain | IC50 (nM) | Assay Type | Reference |

| TYK2-JH2 | 0.016 | Biochemical Binding Assay | [8] |

| JAK1-JH2 | 0.31 | Biochemical Binding Assay | [8] |

Table 2: Representative Cellular Activity of Tyk2 Inhibition

| Cellular Model | Cytokine Stimulant | Phospho-Protein Measured | Representative IC50 (nM) | Assay Method |

| Human T-cells | IFN-α | pSTAT1 | 10 - 50 | Flow Cytometry |

| Human Whole Blood | IL-23 | pSTAT3 | 20 - 100 | ELISA / MSD |

| Human Whole Blood | IL-12 | pSTAT4 | 20 - 100 | ELISA / MSD |

Note: Data in Table 2 are representative values for selective Tyk2 inhibitors and serve as a benchmark for experiments with this compound.

The Tyk2 Signaling Pathway

Tyk2 functions by pairing with other JAKs (e.g., JAK1 or JAK2) to transduce signals from cytokine receptors.[5] The process begins when a cytokine binds to its receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[4][7] Once docked, STATs are phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4]

Experimental Protocols for Cellular Target Engagement

To confirm that this compound engages its target Tyk2 in a cellular context and exerts a functional effect, several key experiments are performed.

Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay directly measures the functional consequence of Tyk2 inhibition by quantifying the phosphorylation of downstream STAT proteins following cytokine stimulation.

Objective: To determine the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound in relevant immune cells.

Detailed Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation or use a relevant cell line (e.g., Kit225 T-cells).

-

Compound Incubation: Aliquot cells into a 96-well plate. Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

-

Cytokine Stimulation: Add a pre-determined concentration of a Tyk2-dependent cytokine (e.g., 10 ng/mL IFN-α or 20 ng/mL IL-23) to the wells. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.

-

Fixation and Permeabilization: Immediately fix the cells by adding a formaldehyde-based fixation buffer. Following fixation, permeabilize the cells with a methanol- or saponin-based buffer to allow antibody access to intracellular proteins.

-

Staining: Stain the cells with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD4 for T-cells) and the target intracellular phospho-protein (e.g., anti-pSTAT1-AF647).

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample in the target cell gate.

-

Data Analysis: Gate on the cell population of interest. Calculate the median fluorescence intensity (MFI) of the pSTAT signal for each sample. Normalize the data to the stimulated vehicle control (100% activity) and unstimulated control (0% activity). Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement of a drug in a cellular environment.[12] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Objective: To demonstrate a thermal stabilization of the Tyk2 protein in cells treated with this compound, confirming direct binding.

Detailed Methodology:

-

Cell Treatment: Culture cells (e.g., HEK293 or a relevant immune cell line) and treat with a saturating concentration of this compound or vehicle control for 1-2 hours.

-

Harvest and Lysis: Harvest the cells and resuspend them in a lysis buffer (without detergents if possible, to maintain protein complexes).

-

Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.

-

Detection: Analyze the amount of soluble Tyk2 remaining in the supernatant at each temperature point using a sensitive detection method like Western Blot or an ELISA-based technique (e.g., MSD). A loading control protein (e.g., GAPDH) should also be analyzed.

-

Data Analysis: For each treatment condition, plot the percentage of soluble Tyk2 remaining against the temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates target engagement.

Conclusion

Characterizing the cellular target engagement of this compound requires a multi-faceted approach. Biochemical assays provide initial potency data, but cellular assays are essential to confirm that the inhibitor can access its target in a physiological environment and exert a functional downstream effect. The combination of a functional assay, such as the pSTAT analysis, with a direct binding assay like CETSA provides a robust and comprehensive data package. This package is critical for validating the mechanism of action and guiding the progression of this compound through the drug development pipeline.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 7. revvity.com [revvity.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tyk2-IN-11 Cell-Based Phosphorylation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyk2-IN-11, a selective Tyk2 inhibitor, in cell-based phosphorylation assays. This document outlines the underlying signaling pathway, a detailed experimental protocol for assessing Tyk2 inhibition, and key quantitative data for this compound.

Introduction to Tyk2 Signaling and Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in mediating signaling pathways for various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (like JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses and inflammation.[2][3] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.

This compound is a selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[4] By binding to this regulatory domain, it allosterically inhibits the catalytic activity of the kinase (JH1) domain, thereby blocking downstream phosphorylation events.

Tyk2 Signaling Pathway

The following diagram illustrates the canonical Tyk2 signaling pathway initiated by IL-12 or IL-23, leading to the phosphorylation of STAT proteins. This compound acts by inhibiting the kinase activity of Tyk2, thus preventing the phosphorylation of STATs.

Quantitative Data for this compound

The following table summarizes the biochemical potency of this compound against the pseudokinase (JH2) domains of Tyk2 and the closely related JAK1. Cellular potency data for this compound is not currently available in the public domain; therefore, representative cellular IC50 values for a similar selective Tyk2 inhibitor (NDI-031407) are provided for context.[5][6]

| Assay Type | Target | Inhibitor | IC50 (nM) | Reference |

| Biochemical (Pseudokinase Domain) | Tyk2-JH2 | This compound | 0.016 | [4] |

| Biochemical (Pseudokinase Domain) | JAK1-JH2 | This compound | 0.31 | [4] |

| Cellular (IL-12 induced pSTAT4) | Tyk2/JAK2 | NDI-031407 | ~10-50 | [5][6] |

| Cellular (IL-23 induced pSTAT3) | Tyk2/JAK2 | NDI-031407 | ~10-50 | [5][6] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a cell-based phosphorylation assay to determine the inhibitory activity of this compound on cytokine-induced STAT phosphorylation. This protocol is adapted from established methods for other selective Tyk2 inhibitors and can be performed using primary human peripheral blood mononuclear cells (PBMCs) or relevant cell lines (e.g., NK-92 for IL-12 signaling or Th17-differentiated CD4+ T cells for IL-23 signaling).[5][6][7]

Objective:

To measure the dose-dependent inhibition of IL-12-induced STAT4 phosphorylation or IL-23-induced STAT3 phosphorylation by this compound in a cellular context.

Materials and Reagents:

-

Cells: Cryopreserved human PBMCs or a suitable cell line.

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions.

-

Cytokines: Recombinant Human IL-12 or IL-23.

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer: e.g., Cytofix™ Fixation Buffer.

-

Permeabilization Buffer: e.g., Perm Buffer III.

-

Antibodies:

-

Fluorochrome-conjugated anti-pSTAT3 (pY705) or anti-pSTAT4 (pY693).

-

Fluorochrome-conjugated cell surface marker antibodies for cell type identification (e.g., CD3, CD4 for T cells).

-

-

Flow Cytometer

-

96-well V-bottom plates

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Cell Preparation:

-

Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium.

-

Allow cells to rest for at least 2 hours at 37°C, 5% CO2.

-

Alternatively, culture your chosen cell line according to standard protocols.

-

Wash the cells with PBS and resuspend in serum-free RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well V-bottom plate.

-

-

Inhibitor Pre-incubation:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 at 2X the final desired concentrations.

-

Add 100 µL of the diluted inhibitor to the corresponding wells. Include a DMSO vehicle control.

-

Gently mix and incubate for 30-60 minutes at 37°C, 5% CO2.

-

-

Cytokine Stimulation:

-

Prepare a working solution of IL-12 or IL-23 in serum-free RPMI-1640 at a concentration pre-determined to induce a sub-maximal STAT phosphorylation response (e.g., 10-50 ng/mL).

-

Add 20 µL of the cytokine solution to each well (except for the unstimulated control wells).

-

Incubate for 15-30 minutes at 37°C, 5% CO2. The optimal stimulation time should be determined empirically.

-

-

Fixation:

-

Stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well.

-

Incubate for 10-15 minutes at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

-

-

Permeabilization:

-

Resuspend the cell pellets in 200 µL of ice-cold Permeabilization Buffer.

-

Incubate on ice for 30 minutes.

-

Wash the cells twice with PBS containing 2% FBS.

-

-

Intracellular Staining:

-

Prepare an antibody cocktail containing the appropriate anti-pSTAT antibody and any cell surface marker antibodies in PBS with 2% FBS.

-

Resuspend the cell pellets in 50 µL of the antibody cocktail.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with PBS containing 2% FBS.

-

Resuspend the final cell pellet in 200 µL of PBS for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell population of interest using the surface markers.

-

Measure the median fluorescence intensity (MFI) of the pSTAT signal in the gated population for each condition.

-

-

Data Analysis:

-

Normalize the pSTAT MFI data to the DMSO vehicle control (100% activity) and the unstimulated control (0% activity).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Conclusion

This document provides a framework for assessing the cellular activity of this compound. The provided protocol, based on established methods for similar inhibitors, offers a robust starting point for characterizing the potency and mechanism of action of this compound in a physiologically relevant context. Accurate determination of the cellular IC50 will be critical for understanding its therapeutic potential and for guiding further drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. files.batistalab.com [files.batistalab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Tyk2 Inhibition in a Murine Psoriasis Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research using representative Tyrosine Kinase 2 (Tyk2) inhibitors, such as deucravacitinib (BMS-986165), in murine models of psoriasis. Specific data and protocols for a compound designated "Tyk2-IN-11" were not available in the public domain at the time of this writing. These guidelines are intended to serve as a comprehensive framework for designing and executing similar studies.

Introduction: The Role of Tyk2 in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration in the dermis and epidermis.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is central to its pathogenesis.[3] Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a key intracellular enzyme that mediates the signaling of crucial pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons.[4][5][6]

The IL-23/IL-17 axis is considered a core driver of psoriasis.[7][8] IL-23, acting through Tyk2 and JAK2, promotes the expansion and maintenance of T helper 17 (Th17) cells, which in turn produce inflammatory cytokines like IL-17 and IL-22.[4][9] These cytokines stimulate keratinocytes, leading to the characteristic epidermal hyperplasia and inflammation of psoriatic plaques.[2][9] By selectively inhibiting Tyk2, it is possible to block these key signaling pathways, thereby reducing the inflammatory cascade.[10] This makes Tyk2 a compelling therapeutic target for psoriasis, and small-molecule inhibitors have shown significant efficacy in preclinical models and clinical trials.[9][11][12]

Tyk2 Signaling Pathway in Psoriasis

The diagram below illustrates the central role of Tyk2 in mediating cytokine signals that drive psoriasis pathogenesis. Tyk2 inhibition blocks the downstream activation of STAT proteins, preventing the transcription of pro-inflammatory genes.

Caption: Tyk2 mediates signals from key cytokines like IL-23 and IL-12.

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis Murine Model

This is a widely used, acute, and reproducible model that recapitulates many features of human plaque psoriasis, including erythema, scaling, epidermal hyperplasia (acanthosis), and the characteristic IL-23/IL-17 inflammatory axis.[8][9][13]

Materials:

-

Mice: C57BL/6 or BALB/c strains, typically female, 8-10 weeks old.[7]

-

Imiquimod Cream: 5% (e.g., Aldara).

-

Clippers for hair removal.

-

Calipers for measuring skin thickness.

-

Vehicle control ointment (e.g., Vaseline or petroleum jelly).[1][14]

-

Tyk2 inhibitor formulated in the vehicle ointment (e.g., 1.5% w/w).[2]

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions before the experiment begins.

-

Hair Removal: One day before the first treatment (Day -1), shave the dorsal back skin of the mice over an area of approximately 2x3 cm.

-

Baseline Measurement: On Day 0, before any application, measure the baseline ear and back skin thickness using calipers.[1]

-

Psoriasis Induction: For 5 to 6 consecutive days (Day 0 to Day 4 or 5), apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and to the right ear.[7][14] This delivers approximately 3.125 mg of the active ingredient.[7]

-

Treatment Application:

-

Vehicle Group: Shortly after IMQ application, apply a standardized amount (e.g., 100 mg) of the vehicle ointment to the same area.[14]

-

Tyk2 Inhibitor Group: Apply the same amount of the Tyk2 inhibitor-formulated ointment.[14]

-

Control Group: A naive control group (no IMQ, no treatment) should also be maintained.[14]

-

-

Daily Monitoring and Scoring:

-

Monitor body weight daily.[13]

-

Each day, before the next application, score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and skin thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[1] The sum of these three scores gives the cumulative PASI score.

-

Measure ear and back skin thickness daily with calipers.[13]

-

-

Endpoint Analysis: On the final day of the experiment (e.g., Day 5 or 6), euthanize the mice and collect skin and lymphoid tissue (e.g., draining lymph nodes, spleen) for further analysis.

Experimental Workflow Diagram

Caption: Timeline of the imiquimod-induced psoriasis mouse model experiment.

Efficacy Evaluation and Data Presentation

Macroscopic and Histological Analysis

The primary endpoints for efficacy are the reduction in PASI scores and skin thickness. Histological analysis confirms these macroscopic findings.

-

PASI Scores: Data should be presented as the mean score ± SEM for each group over the course of the experiment.

-

Skin Thickness: Present as the change in thickness from baseline (in mm) ± SEM.

-

Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Measure epidermal thickness to quantify acanthosis. Assess the degree of inflammatory cell infiltration and parakeratosis.[13]

Table 1: Example Psoriasis Area & Severity Index (PASI) Scores at Day 5

| Treatment Group | Erythema Score (Mean ± SEM) | Scaling Score (Mean ± SEM) | Thickness Score (Mean ± SEM) | Total PASI Score (Mean ± SEM) |

|---|---|---|---|---|

| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| IMQ + Vehicle | 3.5 ± 0.3 | 3.2 ± 0.4 | 3.6 ± 0.2 | 10.3 ± 0.8 |

| IMQ + this compound | 1.2 ± 0.2*** | 1.1 ± 0.3*** | 1.4 ± 0.3*** | 3.7 ± 0.6*** |

*Data are representative. **p<0.001 vs. IMQ + Vehicle group.

Table 2: Example Histological and Physical Measurements at Day 5

| Treatment Group | Ear Thickness Increase (mm, Mean ± SEM) | Epidermal Thickness (µm, Mean ± SEM) |

|---|---|---|

| Naive Control | 0.01 ± 0.01 | 20.5 ± 2.1 |

| IMQ + Vehicle | 0.15 ± 0.03 | 115.8 ± 10.4 |

| IMQ + this compound | 0.04 ± 0.02*** | 45.2 ± 5.6*** |

*Data are representative. **p<0.001 vs. IMQ + Vehicle group.

Molecular and Cellular Analysis

To understand the mechanism of action, analyze cytokine levels and immune cell populations.

-

Cytokine Analysis (qPCR or ELISA): Homogenize skin samples to extract RNA or protein. Quantify the expression of key psoriasis-related genes/proteins such as Il17a, Il22, Il23a, and Tnf. Tyk2 inhibition is expected to significantly reduce the production of these pro-inflammatory cytokines.[9][12]

-

Flow Cytometry: Prepare single-cell suspensions from the epidermis and dermis to analyze immune cell infiltration.[15] In Tyk2-deficient mice, a failure to increase CD4+IL-17+ (Th17) or CD4+IFN-γ+ (Th1) T cells is observed, suggesting a similar effect would be seen with a potent Tyk2 inhibitor.[9]

Mechanism of Action

The therapeutic effect of a Tyk2 inhibitor in the psoriasis model is achieved by interrupting the core inflammatory signaling cascade.

References

- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 2. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of TYK2 in the Pathogenesis of Psoriasis [decisionpoint.medscape.com]

- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. imavita.com [imavita.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal In Vivo Dosage of Tyk2-IN-11: Application Notes and Protocols